5-Hydroxyisophthalate de diméthyle

Vue d'ensemble

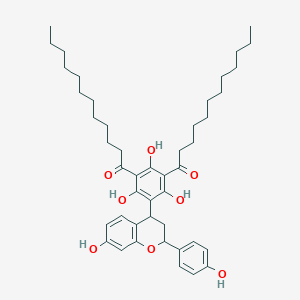

Description

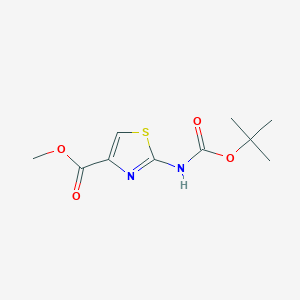

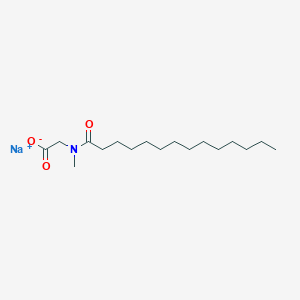

Dimethyl 5-hydroxyisophthalate (DMHIP) is an organic compound with a molecular formula of C10H8O5. It is a white crystalline solid and is soluble in water and alcohol. DMHIP is a derivative of isophthalic acid and is used as a precursor for the synthesis of a variety of organic compounds. DMHIP is also used in the production of polyesters and polyamides.

Applications De Recherche Scientifique

Agent de contraste radiographique

Le 5-hydroxyisophthalate de diméthyle est un intermédiaire de synthèse utile dans la synthèse du N,N’-Bis (2,3-dihydroxypropyl)-5- [ (N- (2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide . Ce composé est lié à l’Ioversol , qui est un agent de contraste radiographique non ionique, à faible osmolalité .

Synthèse de dendrons polyéthers stériquement encombrés

Le this compound a été utilisé comme nouvelle brique de construction pour préparer des dendrons polyéthers stériquement encombrés . Ce processus implique des réactions d’O-allylation/transposition de Claisen .

Préparation du dérivé bis (phebox) de la cyclophosphazène

Le this compound peut être utilisé dans la préparation du dérivé bis (phebox) de la cyclophosphazène .

Réaction d’addition nucléophile d’ouverture de cycle d’oxirane catalysée par une base

Le this compound subit une réaction d’addition nucléophile d’ouverture de cycle d’oxirane catalysée par une base avec l’éther allylique glycidylique, pour donner des dérivés 5-substitués de l’acide isophtalique .

Réaction de copolymérisation avec le poly (éthylène glycol)

L’influence du troisième composant, c’est-à-dire une série de 1,ω-alkanediols sur la réaction de copolymérisation du this compound avec le poly (éthylène glycol) a été étudiée .

Polymérisation de condensation catalysée par une lipase

La polymérisation de condensation catalysée par une lipase du this compound avec le polyéthylène glycol est rapportée .

Safety and Hazards

Mécanisme D'action

Target of Action

Dimethyl 5-hydroxyisophthalate is a synthetic intermediate It is used in the synthesis of various compounds, suggesting that its targets may vary depending on the final product .

Mode of Action

Dimethyl 5-hydroxyisophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid . This suggests that the compound interacts with its targets through nucleophilic addition reactions.

Biochemical Pathways

It is known to participate in the copolymerization reaction with poly(ethylene glycol), influenced by a series of 1,ω-alkanediols . This suggests that it may affect polymerization pathways.

Pharmacokinetics

Its LogP value is estimated to be 1.98, indicating moderate lipophilicity . These properties may influence its bioavailability.

Result of Action

It is used as a building block in the preparation of sterically crowded polyether dendrons, via o-allylation/claisen rearrangement reactions . This suggests that it may contribute to the formation of complex molecular structures.

Action Environment

It is known to be stable under dry conditions , suggesting that moisture may affect its stability.

Analyse Biochimique

Biochemical Properties

Dimethyl 5-hydroxyisophthalate is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, resulting in 5-substituted derivatives of isophthalic acid

Molecular Mechanism

It is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction , which suggests it may exert its effects at the molecular level through similar binding interactions with biomolecules

Propriétés

IUPAC Name |

dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065329 | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-02-7 | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dimethyl 5-hydroxyisophthalate?

A1: Dimethyl 5-hydroxyisophthalate has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol.

Q2: How is Dimethyl 5-hydroxyisophthalate typically characterized spectroscopically?

A2: Researchers commonly employ 1H NMR and 13C NMR spectroscopy to characterize Dimethyl 5-hydroxyisophthalate. These techniques provide detailed information about the compound's structure, confirming the presence and arrangement of specific atoms and functional groups. [, , , ]

Q3: What makes Dimethyl 5-hydroxyisophthalate suitable for synthesizing amphiphilic polymers?

A3: Dimethyl 5-hydroxyisophthalate possesses both hydrophilic (ester groups) and hydrophobic (aromatic ring) characteristics. This inherent amphiphilicity makes it ideal for creating polymers with tailored solubility profiles. [, , , ]

Q4: What role does Dimethyl 5-hydroxyisophthalate play in the development of drug delivery systems?

A4: Researchers utilize Dimethyl 5-hydroxyisophthalate as a building block for synthesizing amphiphilic copolymers, which can self-assemble into nanoparticles. These nanoparticles show promise as carriers for targeted drug delivery, particularly in cancer treatment. []

Q5: How does the molecular weight of polyethylene glycol (PEG) influence its copolymerization with Dimethyl 5-hydroxyisophthalate?

A5: Studies indicate that the molecular weight of PEG significantly impacts both the yield and molecular weight of the resulting copolymer. This influence underscores the importance of selecting appropriate PEG chain lengths for specific applications. [, , ]

Q6: Can Dimethyl 5-hydroxyisophthalate be used in biocatalytic polymerization reactions?

A6: Yes, lipases can catalyze the condensation copolymerization of Dimethyl 5-hydroxyisophthalate with PEGs. This enzymatic approach offers a "green" synthesis route, potentially leading to more sustainable polymer production. [, ]

Q7: How does the structure of Dimethyl 5-hydroxyisophthalate contribute to the acidolytic degradation of specific dendrimers?

A7: The electron-rich aromatic rings in Dimethyl 5-hydroxyisophthalate-based dendrimers increase electron density in connecting bonds, making them susceptible to cleavage under acidic conditions. This property allows for controlled degradation, relevant for applications like drug release. []

Q8: Have any computational studies been conducted on Dimethyl 5-hydroxyisophthalate?

A8: While the provided research doesn't mention specific computational studies directly on Dimethyl 5-hydroxyisophthalate, its use in developing dendrimers enables studies on their interactions with solvents using techniques like gel-phase 13C NMR and swelling experiments. []

Q9: How do structural modifications of Dimethyl 5-hydroxyisophthalate impact the properties of the resulting polymers?

A9: By modifying the side chains attached to the phenolic hydroxyl group of Dimethyl 5-hydroxyisophthalate, researchers can fine-tune the properties of the resulting polymers, including their hydrophilicity, biodegradability, and self-assembly behavior. [, , ]

Q10: How stable are Dimethyl 5-hydroxyisophthalate-based polymers under alkaline conditions?

A10: The hydrolysis resistance of these polymers depends heavily on their specific composition. For example, copolymers incorporating neopentyl glycol and polyetheramine demonstrate superior resistance compared to those with ethylene glycol and polyethylene glycol. []

Q11: Is there information available on the SHE regulations, PK/PD, in vitro/vivo studies of Dimethyl 5-hydroxyisophthalate-based polymers?

A11: The provided research focuses primarily on the synthesis and characterization of Dimethyl 5-hydroxyisophthalate-based polymers. Further studies are required to assess their safety, pharmacological properties, and efficacy in biological systems.

Q12: Can Dimethyl 5-hydroxyisophthalate-based nanoparticles target specific tissues or cells?

A12: While the provided research doesn't specifically address targeting, the versatile chemistry of Dimethyl 5-hydroxyisophthalate allows for the conjugation of targeting ligands to the polymer backbone. This modification could enable the development of nanoparticles that selectively deliver drugs to specific tissues or cells. []

Q13: What analytical techniques are used to determine the size and molecular weight of Dimethyl 5-hydroxyisophthalate-based polymers?

A13: Researchers utilize Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) to determine the size and molecular weight of these polymers, respectively. These techniques provide crucial information for understanding the polymer's behavior in solution and its potential applications. [, , , ]

Q14: How is the critical micelle concentration (CMC) of Dimethyl 5-hydroxyisophthalate-based polymers determined?

A14: Electrical conductivity measurements are commonly employed to determine the CMC, a key parameter for understanding the self-assembly behavior of amphiphilic polymers in solution. [, ]

Q15: What is known about the environmental impact and degradation of Dimethyl 5-hydroxyisophthalate-based polymers?

A15: Further research is needed to comprehensively assess the environmental impact and degradation pathways of these polymers. Understanding their fate in the environment is crucial for ensuring their safe and sustainable use.

Q16: Are there any viable alternatives or substitutes for Dimethyl 5-hydroxyisophthalate in its various applications?

A16: The choice of alternatives depends heavily on the specific application. Researchers are constantly exploring new monomers and building blocks for polymer synthesis, seeking improved performance, sustainability, or cost-effectiveness.

Q17: What research infrastructure and resources are essential for advancing research on Dimethyl 5-hydroxyisophthalate-based materials?

A17: Access to advanced characterization techniques (NMR, DLS, GPC), controlled polymerization facilities, and computational modeling resources are crucial for accelerating research and development in this field.

Q18: What are some key historical milestones in the research of Dimethyl 5-hydroxyisophthalate-based materials?

A18: While specific historical milestones are not explicitly mentioned in the provided research, the increasing interest in biocatalytic polymerization [, ] and the development of novel drug delivery systems [] represent significant advancements in the field.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)